Impureza F de Lenvatinib

Descripción general

Descripción

Clinical Outcomes and Biomarker Assessment of Lenvatinib

Lenvatinib is a potent oral medication that acts as a multitargeted tyrosine kinase inhibitor, targeting various receptors such as VEGFR1-VEGFR3, FGFR1-FGFR4, PDGFRα, RET, and KIT. These receptors are involved in tumor angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors, allowing them to grow. A phase 2 clinical trial was conducted to assess the efficacy of lenvatinib in patients with advanced, radioiodine-refractory, differentiated thyroid cancer (RR-DTC). The trial was prompted by positive phase 1 results in solid tumors, indicating the potential of lenvatinib in treating such conditions .

LC-MS/MS Method Development and Validation for Lenvatinib Impurities

The study of lenvatinib impurities is crucial in pharmaceutical analysis, particularly for ensuring the safety and efficacy of the drug in treating thyroid cancer. A specific method using LC-MS/MS was developed and validated to analyze lenvatinib and its related impurities in rat plasma. This method is significant for conducting pharmacokinetic studies, which are essential for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

The optimized process for the analysis involved gradient elution with a flow rate of 1 mL/min using an X-Bridge phenyl column. The mobile phase consisted of a buffer and acetonitrile mixture. Carfilzomib was used as the internal standard, and impurity-4 was identified as the active metabolite. The method demonstrated excellent linearity in the range of 10 percent to 200 percent of rat plasma, with an R2 value of 0.999 for each analyte. The validation parameters, including precision, recovery, accuracy, and stability, met the USFDA guidelines, confirming the reliability of the method for investigating lenvatinib impurities .

Aplicaciones Científicas De Investigación

Mecanismos de Resistencia a la Terapia contra el Cáncer

Impureza F de Lenvatinib: juega un papel crucial en la comprensión de los mecanismos de resistencia en la terapia contra el cáncer. Como un inhibidor multidiana de la tirosina quinasa, lenvatinib ha sido efectivo en promover la apoptosis, suprimir la angiogénesis, inhibir la proliferación de células tumorales y modular la respuesta inmune . Sin embargo, la resistencia a lenvatinib puede desarrollarse, y el estudio de sus impurezas, como Impurity F, ayuda a identificar los mecanismos moleculares involucrados. Esto incluye la regulación de la muerte celular o la proliferación, la transformación histológica, el metabolismo, los procesos de transporte y la epigenética .

Biomarcadores Predictivos para el Tratamiento del Cáncer

La investigación sobre This compound contribuye a la identificación de posibles biomarcadores predictivos para el tratamiento del cáncer. Al analizar los patrones de resistencia asociados con lenvatinib, los científicos pueden descubrir biomarcadores que predicen la respuesta a esta medicación. Esto es fundamental para personalizar la terapia contra el cáncer y mejorar la eficacia del tratamiento .

Desarrollo de Terapias Combinadas

El estudio de This compound ayuda en el desarrollo de terapias combinadas. Comprender los mecanismos de resistencia y los posibles biomarcadores permite el emparejamiento estratégico de lenvatinib con otros fármacos para superar la resistencia y mejorar los resultados terapéuticos. Los ensayos clínicos en curso están explorando tales combinaciones, que podrían conducir a tratamientos contra el cáncer más efectivos .

Mecanismo De Acción

Target of Action

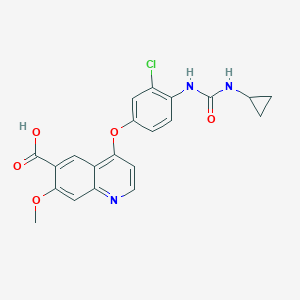

Lenvatinib Impurity F, also known as “4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid”, is a multi-targeted tyrosine kinase inhibitor . It primarily targets vascular endothelial growth factor receptors (VEGFR) 1–3, fibroblast growth factor receptors (FGFR) 1–4, platelet-derived growth factor receptor-alpha (PDGFRα), and proto-oncogenes RET and KIT . These targets play a crucial role in promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response .

Mode of Action

Lenvatinib inhibits the kinase activities of its targets, blocking the receptors required for tumor growth and blood vessel development . This inhibition disrupts the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation . It also affects pathogenic angiogenesis, tumor growth, and cancer progression .

Biochemical Pathways

The inhibition of the aforementioned targets by Lenvatinib affects several biochemical pathways. For instance, the overexpression of FGFR accompanied by the activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contributes to lenvatinib resistance . These pathways regulate cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .

Pharmacokinetics

Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .

Result of Action

The inhibition of the kinase activities of its targets by Lenvatinib leads to the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . This results in potent antitumor activity against various human cancer cell lines .

Action Environment

The action, efficacy, and stability of Lenvatinib can be influenced by various environmental factors. For instance, the development of resistance to Lenvatinib has been observed with the gradual increase in its application . Furthermore, the exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that the patient’s health status can influence the compound’s action .

Propiedades

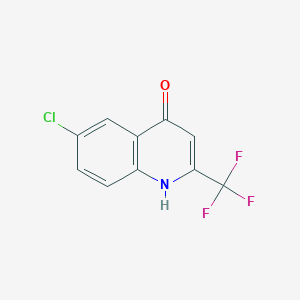

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPCSJGFZLUZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201118571 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

417717-21-6 | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=417717-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

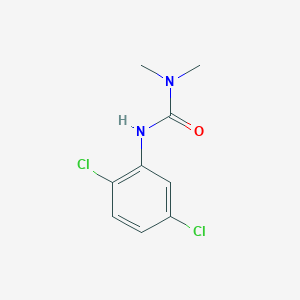

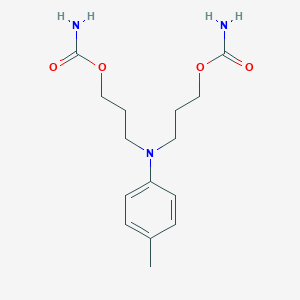

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-8-ylthio)-](/img/structure/B108395.png)

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)